Lithium methyl adipate
Description
Lithium methyl adipate (CAS: 64601-11-2), also referred to as methyl adipate lithium salt, is a lithium-containing derivative of adipic acid. This compound is produced industrially, as evidenced by its inclusion in the product portfolio of Hebei Guangrun Chemical Co., Ltd., which specializes in lithium-based compounds and adipate esters .
Properties
CAS No. |
64601-11-2 |
|---|---|
Molecular Formula |
C7H11LiO4 |
Molecular Weight |
166.1 g/mol |
IUPAC Name |
lithium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.Li/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
GZNFPEAFSCABAC-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COC(=O)CCCCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium methyl adipate can be synthesized through the neutralization reaction of adipic acid with lithium hydroxide, followed by esterification with methanol. The general reaction scheme is as follows:
Neutralization: Adipic acid reacts with lithium hydroxide to form lithium adipate. [ \text{HOOC-(CH}_2\text{)}_4\text{-COOH} + 2 \text{LiOH} \rightarrow \text{LiOOC-(CH}_2\text{)}_4\text{-COOLi} + 2 \text{H}_2\text{O} ]
Esterification: Lithium adipate is then esterified with methanol to form this compound. [ \text{LiOOC-(CH}_2\text{)}_4\text{-COOLi} + \text{CH}_3\text{OH} \rightarrow \text{LiOOC-(CH}_2\text{)}_4\text{-COOCH}_3 + \text{LiOH} ]
Industrial Production Methods
Industrial production of this compound typically involves the same basic steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This often involves the use of catalysts and controlled reaction environments to ensure complete conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Lithium methyl adipate undergoes several types of chemical reactions, including:
Substitution Reactions: The lithium ion can be replaced by other cations in various substitution reactions.
Esterification and Transesterification: The ester group can participate in further esterification or transesterification reactions.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include halides and other nucleophiles.
Esterification: Methanol or other alcohols in the presence of acid or base catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
Lithium methyl adipate has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Materials Science: The compound is studied for its potential use in the development of new materials, including polymers and composites.
Pharmaceuticals: Research is ongoing into its potential use in drug development and delivery systems.
Catalysis: It is explored as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism of action of lithium methyl adipate involves its ability to act as a nucleophile and participate in various chemical reactions. The lithium ion can stabilize negative charges on intermediates, facilitating reactions that would otherwise be less favorable. This stabilization is crucial in many organic synthesis reactions, where this compound acts as a key reagent .
Comparison with Similar Compounds
Dilithium Adipate
- Molecular Formula : C6H8Li2O4
- Average Mass : 158.008 g/mol
- Applications: Not explicitly stated, but its structural similarity to other lithium salts implies roles in energy storage or catalysis.
Sodium Adipate
Dimethyl Adipate
- Molecular Formula : C8H14O4
- Key Properties : A diester of adipic acid (two methyl ester groups). Low water solubility typical of esters, with applications as a plasticizer, solvent, or intermediate in organic reactions .
- Reactivity : Used in Birch reductions (e.g., synthesis of bicyclic hydrocarbons) and esterification processes .
Diethyl Adipate
Diisobutyl Adipate
- Key Properties : Branched ester with improved thermal stability. Produced industrially for use in lubricants, coatings, and polymer additives .
Comparative Analysis Table
Research Findings and Key Differences
- Lithium vs. Sodium Salts : this compound’s ester group reduces polarity compared to dilithium or sodium adipate, likely limiting water solubility but enhancing compatibility with organic matrices. Sodium adipate’s high solubility makes it preferable for aqueous systems .
- Reactivity : Esters (e.g., dimethyl adipate) participate in reduction and esterification, while salts (e.g., dilithium adipate) act as ionic reagents. This compound may bridge these roles, offering both ester functionality and lithium ion reactivity .
- Industrial Relevance : this compound’s production by Hebei Guangrun aligns with growing demand for lithium-based chemicals in energy storage, though specific performance data are lacking .
Q & A
Q. What are the common synthetic routes for lithium methyl adipate, and what factors influence reaction efficiency?
this compound can be synthesized via esterification of adipic acid with methanol, followed by lithium salt formation. Key factors include stoichiometric control of reactants (e.g., molar ratios of adipic acid to methanol), reaction temperature (optimal range: 60–80°C), and catalyst selection (e.g., sulfuric acid or ion-exchange resins). Post-synthesis purification via recrystallization or distillation is critical to minimize byproducts like unreacted diesters or monoesters .
Q. How can spectroscopic techniques characterize the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies ester carbonyl signals (δ 170–175 ppm for ¹³C) and lithium coordination environments. Fourier-Transform Infrared Spectroscopy (FTIR) confirms ester C=O stretches (~1740 cm⁻¹) and Li–O bonding (~600 cm⁻¹). Mass spectrometry (MS) validates molecular ion peaks (e.g., [M+Li]⁺) and fragmentation patterns .
Q. What role does this compound play in esterification or transesterification reactions?
As a lithium-containing ester, it can act as a precursor for synthesizing complex polymers or as a catalyst in transesterification due to its Lewis acidity. For example, in saponification reactions, this compound may undergo hydrolysis to yield disodium adipate, with reaction efficiency dependent on pH and solvent polarity .
Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, humidity)?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC analysis can monitor degradation products like adipic acid or methanol. Thermal gravimetric analysis (TGA) determines decomposition thresholds, typically above 150°C for adipate esters .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound’s use in consecutive or parallel reactions (e.g., saponification)?
Reactive distillation (RD) enables simultaneous reaction and separation, minimizing intermediate accumulation. For example, RD parameters (e.g., reflux ratio, feed stage location) are optimized using Aspen Plus simulations, validated against experimental conversions and selectivity data. Kinetic modeling (e.g., pseudo-first-order rate constants) identifies rate-limiting steps .
Q. What methodologies quantify isothermal compressibility and thermal expansivity of this compound in solvent systems?
High-pressure vibrating tube densimeters measure density (ρ) across temperatures (293–403 K) and pressures (0.1–140 MPa). Data are fitted to the Tammann-Tait equation to derive compressibility (κₜ) and expansivity (αₚ) coefficients, with uncertainties ≤0.05% .
Q. How do computational models predict this compound’s solvent properties for green chemistry applications?
COSMO-RS simulations calculate activity coefficients and solubility parameters. Molecular dynamics (MD) models assess interactions with co-solvents (e.g., 1,3-dioxolane) to design safer solvent blends, validated via thin-layer chromatography (TLC) Rf value comparisons .
Q. What strategies resolve contradictions in kinetic data for this compound’s reactions with electrogenerated bases?
Contrasting results from cyclic voltammetry (CV) and bulk electrolysis experiments are reconciled by analyzing reaction intermediates (e.g., enolate anions) via in-situ FTIR or mass spectrometry. For example, superoxide (O₂⁻) reactivity with esters is confirmed using isotopic labeling (¹⁸O₂) .
Q. How is this compound detected and quantified in environmental matrices (e.g., water)?
EPA Method 506 employs liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by GC-MS with selected ion monitoring (SIM). Detection limits (e.g., 100 µg/mL for bis(2-ethylhexyl) adipate) are validated via spike-recovery studies in triplicate .
Q. What protocols assess this compound’s toxicological profile in preclinical studies?
OECD Guideline 451 (carcinogenicity) and 408 (subchronic toxicity) are applied, with endpoints including histopathology (e.g., liver hypertrophy) and genotoxicity (Ames test). Dose-response modeling (e.g., Benchmark Dose, BMD) ensures risk extrapolation aligns with IARC Group 3 criteria (not classifiable for human carcinogenicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
